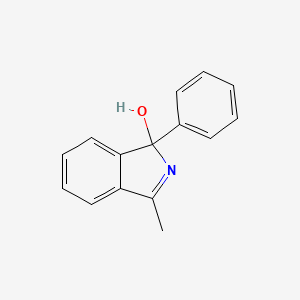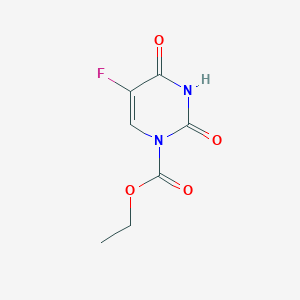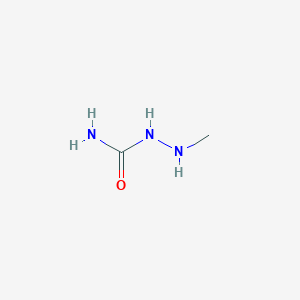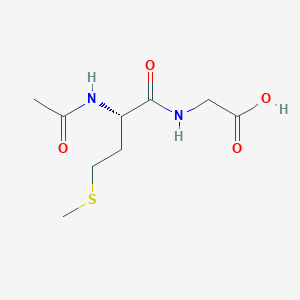
N-Acetyl-L-methionylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-methionylglycine is a dipeptide consisting of the amino acids methionine and glycine. This compound is often studied for its potential role in biochemical processes and protein synthesis. It has implications in nutritional supplements and therapeutic treatments due to the essential nature of methionine .
準備方法
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionylglycine can be synthesized through the acetylation of L-methionine followed by peptide bond formation with glycine. The acetylation process typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction is conducted by heating the mixture to temperatures between 50°C to 70°C, followed by crystallization of the product upon cooling .
Industrial Production Methods
Industrial production methods for N-acetyl derivatives of amino acids, including this compound, often involve the use of acetic anhydride in an aqueous environment. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
N-Acetyl-L-methionylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One notable reaction is the hydrolysis of the peptide bond, which can be catalyzed by palladium (II) complexes .
Common Reagents and Conditions
Hydrolysis: Catalyzed by palladium (II) complexes in the presence of water at pH 2.0-2.5 and 50°C.
Oxidation: Methionine residues in the compound can be oxidized using oxidizing agents like hydrogen peroxide.
Substitution: The acetyl group can be substituted under specific conditions using nucleophiles.
Major Products
Hydrolysis: Produces methionine and glycine.
Oxidation: Produces methionine sulfoxide and glycine.
科学的研究の応用
N-Acetyl-L-methionylglycine has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Studied for its role in protein synthesis and potential therapeutic applications.
Medicine: Investigated for its nutritional benefits and potential use in treating nutritional deficiencies.
Industry: Used in the formulation of nutritional supplements and therapeutic treatments.
作用機序
The mechanism of action of N-Acetyl-L-methionylglycine involves its role in protein synthesis and biochemical processes. The compound acts as a substrate for enzymes involved in peptide bond formation. It can also interact with molecular targets such as rhodopsin and N-acylamino acid racemase, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Methionylglycine: A dipeptide consisting of methionine and glycine, similar to N-Acetyl-L-methionylglycine but without the acetyl group.
N-Acetylmethionine: An acetylated form of methionine, used in nutritional therapy and peritoneal dialysis.
N-Acetyl-L-leucine: Another N-acyl-alpha amino acid, used in various biochemical applications.
Uniqueness
This compound is unique due to its acetylated methionine residue, which imparts specific biochemical properties and potential therapeutic applications. Its role in protein synthesis and nutritional supplements distinguishes it from other similar compounds .
特性
CAS番号 |
23506-43-6 |
|---|---|
分子式 |
C9H16N2O4S |
分子量 |
248.30 g/mol |
IUPAC名 |
2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N2O4S/c1-6(12)11-7(3-4-16-2)9(15)10-5-8(13)14/h7H,3-5H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t7-/m0/s1 |
InChIキー |
RMXADUNTSCXXNZ-ZETCQYMHSA-N |
異性体SMILES |
CC(=O)N[C@@H](CCSC)C(=O)NCC(=O)O |
正規SMILES |
CC(=O)NC(CCSC)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


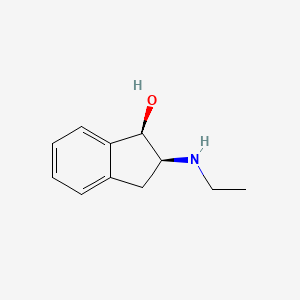

![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
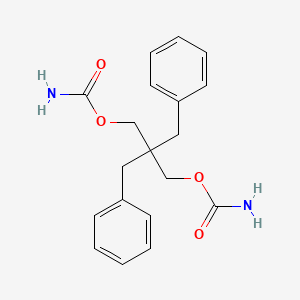
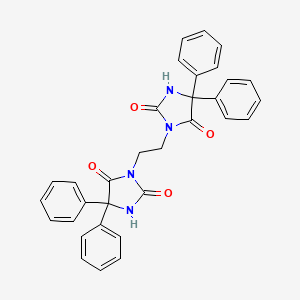
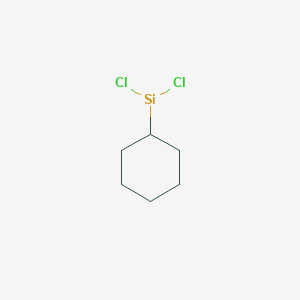
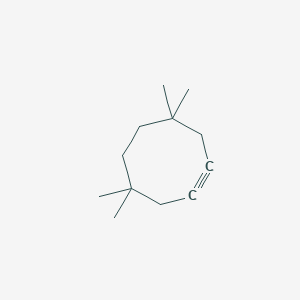
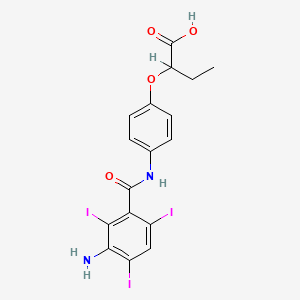

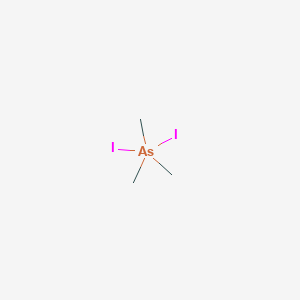
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
